2-(4-Amino-2-fluoromethylanilino)-1-ethanol
Overview
Description
“4-Amino-2-fluoro-N-methylbenzamide” is a chemical compound with the molecular formula C8H9FN2O . It has an average mass of 168.168 Da and a monoisotopic mass of 168.069885 Da .
Synthesis Analysis
The synthesis of similar compounds often involves Friedel–Crafts alkylation reactions of substituted anilines with ninhydrin in the presence of molecular iodine . This process constitutes a facile, cost-effective, and regioselective synthesis of a series of 2-mono/2,2-bis-(amino-phenyl)-indane-1,3-dione derivatives .Molecular Structure Analysis
The molecular structure of “4-Amino-2-fluoro-N-methylbenzamide” consists of carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and oxygen (O) atoms .Chemical Reactions Analysis
The Friedel–Crafts reaction of differently substituted anilines with ninhydrin in the presence of molecular iodine at ambient temperature constitutes a facile, cost-effective, and regioselective synthesis of a series of 2-mono/2,2-bis-(amino-phenyl)-indane-1,3-dione derivatives .Physical and Chemical Properties Analysis
The compound has a melting point of 160 - 163°C, a boiling point of 320℃, and a density of 1.234 . It is slightly soluble in chloroform and methanol .Scientific Research Applications
Synthesis and Chemical Modification
The molecule 2-(4-Amino-2-fluoromethylanilino)-1-ethanol serves as a precursor in various chemical syntheses, demonstrating its versatility in creating complex molecules. For instance, its structural modification through fluorine/amine exchange reactions has been utilized to synthesize derivatives with potential energetic properties (Klapötke, Stierstorfer, & Preimesser, 2015). Moreover, its role in the synthesis of N-aryl-2-aminoquinolines highlights its application in creating compounds with varied luminescence behaviors, which are significant for biological applications (Hisham et al., 2019).
Catalysis and Material Science
In catalysis, amino alcohol ligands, akin to this compound, have been employed in asymmetric epoxidation reactions, demonstrating their effectiveness in enhancing reaction selectivity and efficiency (Wang et al., 2009). This application is crucial for producing enantioselective compounds in pharmaceuticals and fine chemicals.
Fluorescence and Sensing
The structure related to this compound has been explored for its fluorescence properties, especially in the development of chemosensors for metal ions such as Zn2+. These sensors offer a "turn-on" fluorescence mechanism, enabling the detection of Zn2+ in biological and environmental samples with high sensitivity and selectivity (Park et al., 2015).
Biomedical Research
In the realm of biomedical research, derivatives of this compound are explored for their potential antibacterial activities. The synthesis of Schiff bases from this molecule has shown promising bacteriostatic effects against various bacterial strains, indicating potential applications in developing new antimicrobial agents (Huang & Tian, 2004).
Safety and Hazards
Properties
IUPAC Name |
2-(4-amino-2-fluoro-N-methylanilino)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2O/c1-12(4-5-13)9-3-2-7(11)6-8(9)10/h2-3,6,13H,4-5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNZTCIBRVYOJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=C(C=C(C=C1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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